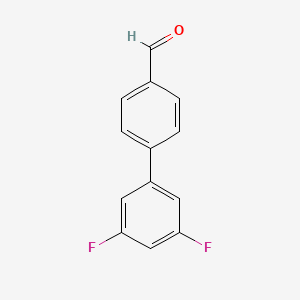

4-(3,5-Difluorophenyl)benzaldehyde

描述

4-(3,5-Difluorophenyl)benzaldehyde is an aromatic aldehyde compound characterized by the presence of two fluorine atoms on the phenyl ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Difluorophenyl)benzaldehyde can be achieved through several methods. One common approach involves the halogen-exchange reaction of 4-chlorobenzaldehyde with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethylformamide. The reaction is typically carried out at elevated temperatures to facilitate the exchange of chlorine with fluorine .

Another method involves the use of 3,5-difluorobromobenzene as a starting material. This compound undergoes a Grignard reaction with magnesium in the presence of a solvent like tetrahydrofuran to form the corresponding Grignard reagent. The Grignard reagent is then reacted with an appropriate aldehyde to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogen-exchange reactions using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve high purity levels.

化学反应分析

Types of Reactions

4-(3,5-Difluorophenyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products Formed

Oxidation: 4-(3,5-Difluorophenyl)benzoic acid.

Reduction: 4-(3,5-Difluorophenyl)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

科学研究应用

Synthetic Chemistry

Key Intermediate in Organic Synthesis:

4-(3,5-Difluorophenyl)benzaldehyde serves as a vital intermediate in the synthesis of complex organic molecules. It is often used in the preparation of pharmaceuticals and agrochemicals. The compound's structure allows for functionalization reactions that lead to various derivatives with potential therapeutic activities.

Example Reactions:

- Formation of Pyrazoles: The compound can react with hydrazones to yield 3,5-diarylpyrazoles. A study demonstrated that varying the conditions could achieve yields as high as 92% for the desired product .

- Cross-Coupling Reactions: It has been employed in Suzuki coupling reactions to synthesize diverse biaryl compounds, which are crucial in drug development .

Medicinal Chemistry

Antifungal Activity:

Research indicates that derivatives of this compound exhibit significant antifungal properties. For instance, certain substituted derivatives showed IC50 values ranging from 48.9 μM to 57.7 μM against fungal strains, highlighting their potential as therapeutic agents .

Drug Development:

The compound plays a role in synthesizing inhibitors targeting various biological pathways, including those related to cancer and neurodegenerative diseases. Its versatility as a building block facilitates the creation of novel therapeutic agents.

Material Science

Polymer Synthesis:

In material science, this compound is used in the formulation of specialty polymers and resins. Its incorporation into polymer matrices enhances properties such as thermal stability and mechanical strength, making it suitable for coatings and adhesives applications .

Data Table: Applications Overview

Case Studies

-

Antifungal Activity Study:

A study investigated the antifungal properties of various derivatives of this compound against Candida albicans. Compounds were tested for their inhibitory effects, revealing promising results with specific substitutions enhancing activity significantly . -

Synthesis of Biaryl Compounds:

A publication detailed the synthesis of biaryl compounds via Suzuki coupling using this compound as a starting material. The study emphasized optimizing reaction conditions to maximize yield and purity of the final products .

作用机制

The mechanism of action of 4-(3,5-Difluorophenyl)benzaldehyde is primarily related to its ability to undergo various chemical transformations. The presence of the aldehyde group allows it to participate in nucleophilic addition reactions, while the fluorine atoms enhance its reactivity and stability. The compound can interact with various molecular targets and pathways, depending on the specific application and context.

相似化合物的比较

4-(3,5-Difluorophenyl)benzaldehyde can be compared with other fluorinated benzaldehydes, such as:

- 4-Fluorobenzaldehyde

- 3,4-Difluorobenzaldehyde

- 2,4-Difluorobenzaldehyde

Uniqueness

The unique feature of this compound is the specific positioning of the fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. This positioning can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in various synthetic applications.

生物活性

4-(3,5-Difluorophenyl)benzaldehyde is an aromatic organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H8F2O

- Molecular Weight : 218.19 g/mol

- Polar Surface Area : 17.07 Ų

- LogP Value : 3.44 (indicating moderate lipophilicity)

The unique structural configuration of this compound includes two fluorine atoms at the meta positions on the phenyl ring, which enhances its reactivity and biological activity compared to other halogenated benzaldehydes.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial properties, particularly against gram-positive bacteria. The presence of fluorine atoms is believed to enhance its electron-withdrawing capacity, improving binding affinity to biological targets.

Anticancer Potential

Studies have suggested that this compound may possess anticancer properties due to its ability to inhibit specific enzymes involved in tumor growth. For instance, it has been shown to inhibit thioredoxin reductase activity significantly at certain concentrations, which is a promising mechanism for anticancer effects.

Antioxidant Activity

In addition to its antibacterial and anticancer activities, derivatives of this compound have demonstrated high antioxidant potential. This property is particularly relevant in the context of diseases characterized by oxidative stress, such as diabetes mellitus .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound inhibits thioredoxin reductase and aldose reductase, enzymes that play crucial roles in cellular redox balance and glucose metabolism .

- Protein Binding : Interactions with proteins involved in metabolic pathways suggest that this compound can modulate various biochemical processes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antioxidant Activity :

-

Inhibition of Enzymatic Activity :

- Objective : To assess the inhibition of thioredoxin reductase.

- Findings : The compound showed a dose-dependent inhibition pattern, indicating potential as a therapeutic agent against cancer.

- Reference :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(Fluorophenyl)benzaldehyde | C13H9FO | Contains only one fluorine atom; lower lipophilicity |

| 4-(Chlorophenyl)benzaldehyde | C13H9ClO | Chlorine substituent; different electronic properties |

| 4-(Trifluoromethylphenyl)benzaldehyde | C13H8F3O | Contains trifluoromethyl group; enhanced electron-withdrawing effect |

| 4-(Bromophenyl)benzaldehyde | C13H9BrO | Bromine substituent; different reactivity patterns |

The dual fluorine substitution pattern at the meta positions enhances the biological activity of this compound compared to other halogenated benzaldehydes.

常见问题

Q. Basic: What are the standard synthetic routes for 4-(3,5-Difluorophenyl)benzaldehyde?

A common method involves the condensation of substituted benzaldehydes with fluorinated aromatic precursors under acidic conditions. For example, refluxing 3,5-difluorophenyl derivatives with benzaldehyde in absolute ethanol and glacial acetic acid facilitates nucleophilic substitution or coupling reactions . Purification typically involves vacuum distillation or recrystallization. Analytical validation (e.g., NMR, HPLC) is critical to confirm the absence of unreacted starting materials, particularly residual 3,5-difluorophenyl intermediates .

Q. Basic: How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- NMR Spectroscopy : and NMR to verify substituent positions and fluorine integration .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (CHFO) and isotopic patterns .

Q. Advanced: How do the electron-withdrawing fluorine substituents influence the reactivity of this compound in nucleophilic additions?

The 3,5-difluorophenyl group enhances the electrophilicity of the benzaldehyde carbonyl via inductive effects, accelerating nucleophilic attacks (e.g., Grignard reactions or hydrazine coupling). However, steric hindrance from the fluorine atoms may reduce accessibility in bulky nucleophile systems. Researchers should optimize solvent polarity (e.g., DMF vs. THF) and temperature to balance reactivity and selectivity .

Q. Advanced: What strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from:

- Reagent Quality : Impure 3,5-difluorophenyl precursors (e.g., <97% purity) reduce coupling efficiency .

- Catalyst Selection : Palladium vs. copper catalysts in cross-coupling reactions yield different turnover rates .

- Workup Protocols : Incomplete removal of acetic acid or ethanol during purification can artificially inflate yields. Validate yields via gravimetric analysis and chromatographic purity .

Q. Advanced: How is this compound utilized in pharmaceutical intermediate synthesis?

This compound serves as a precursor for kinase inhibitors. For example, it is functionalized via reductive amination or Suzuki-Miyaura coupling to generate intermediates for p38 MAP kinase inhibitors, which target inflammatory diseases . Computational modeling (e.g., molecular docking) guides modifications to enhance binding affinity while retaining metabolic stability .

Q. Basic: What are the storage conditions to ensure compound stability?

Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber vials to prevent oxidation of the aldehyde group. Degradation products (e.g., carboxylic acids) can form under humid conditions, necessitating periodic purity checks via TLC or HPLC .

Q. Advanced: How do researchers analyze regioselectivity challenges in electrophilic substitution reactions of this compound?

The 3,5-difluoro substituents direct electrophiles to the para position of the benzaldehyde ring. Competitive ortho/meta pathways are minimized using bulky directing groups (e.g., tert-butoxycarbonyl) or low-temperature Friedel-Crafts conditions. NMR tracking of intermediate carbocation stability provides mechanistic insights .

Q. Basic: What spectroscopic benchmarks distinguish this compound from isomers?

- FT-IR : A strong carbonyl stretch at ~1700 cm and C-F vibrations at 1100–1200 cm .

- NMR : Two equivalent fluorine resonances near -110 ppm (meta to aldehyde) .

Q. Advanced: What role does this compound play in materials science applications?

While not directly cited in OLEDs (unrelated to ), its fluorinated aromatic structure suggests potential as a ligand in metal-organic frameworks (MOFs) for gas storage. Researchers have explored analogous difluorophenyl aldehydes in covalent organic frameworks (COFs) for photocatalytic applications .

Q. Advanced: How can researchers mitigate byproduct formation during scale-up synthesis?

- Process Optimization : Use flow chemistry to control exothermic reactions and reduce dimerization byproducts.

- Catalytic Recycling : Immobilized catalysts (e.g., silica-supported Pd) improve turnover and reduce metal leaching .

- In-line Analytics : Real-time UV-Vis monitoring detects intermediates, enabling rapid adjustments to reaction parameters .

属性

IUPAC Name |

4-(3,5-difluorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOQMGVTGKBJBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463736 | |

| Record name | 4-(3,5-difluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221018-03-7 | |

| Record name | 4-(3,5-difluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。